molecular formula C16H19FN2O3 B11165159 1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11165159
M. Wt: 306.33 g/mol
InChI Key: NHWVBDPHZSVMIF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a fluorophenyl group, a tetrahydrofuran moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached through etherification or other appropriate reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, nucleophiles, etc.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-5-oxo-N-(tetrahydrofuran-2-ylmethyl)pyrrolidine-3-carboxamide may impart unique properties, such as increased stability, specific biological activity, or altered reactivity compared to its analogs.

Properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(oxolan-2-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19FN2O3/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)16(21)18-9-14-2-1-7-22-14/h3-6,11,14H,1-2,7-10H2,(H,18,21)

InChI Key

NHWVBDPHZSVMIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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